

A Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentanol

Cat. No.: B156742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **2,3-Dimethyl-1-pentanol** (CAS No: 10143-23-4), a C7 aliphatic alcohol. The information contained herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and reliable data for this compound. This document summarizes key quantitative data, outlines general experimental protocols for the determination of thermodynamic properties, and provides a visual representation of a standard purification workflow.

Core Thermodynamic and Physical Properties

The following tables summarize the essential thermodynamic and physical properties of **2,3-Dimethyl-1-pentanol**. The data has been compiled from various sources, including the National Toxicology Program (NTP) and other chemical databases.

Table 1: Physical Properties of **2,3-Dimethyl-1-pentanol**

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O	[1]
Molecular Weight	116.20 g/mol	[1]
Appearance	Clear colorless liquid	[1] [2]
Boiling Point	155 - 156 °C (311 to 313 °F) at 760 mmHg	[1] [3]
Flash Point	61.1 °C (142 °F)	[1] [3]
Density	0.839 g/cm ³ at 23.3 °C (73.9 °F)	[1] [3]
Solubility in Water	1 to 5 mg/mL at 22.5 °C (72.5 °F)	[1] [3]

Table 2: Thermodynamic Properties of **2,3-Dimethyl-1-pentanol**

Property	Value	Conditions	Source
Vapor Pressure	1 mmHg	50 °C (122 °F)	[1] [3]
20 mmHg	70 °C (158 °F)	[1] [3]	
60 mmHg	95 °C (203 °F)	[1] [3]	

Experimental Protocols

Detailed experimental protocols for the determination of the thermodynamic properties of **2,3-Dimethyl-1-pentanol** are not readily available in the public literature. Therefore, this section provides generalized, yet detailed, methodologies for key experiments that are broadly applicable to liquid alcohols.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of **2,3-Dimethyl-1-pentanol** as a function of temperature.

Methodology:

- Sample Preparation:
 - Ensure the **2,3-Dimethyl-1-pentanol** sample is of high purity. If necessary, purify the sample by fractional distillation.
 - Accurately weigh a small amount of the liquid (typically 5-15 mg) into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
- Instrument Calibration:
 - Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, sapphire) across the desired temperature range.
- Measurement Procedure (Three-Step Method):
 - Baseline Run: Perform a scan with two empty, sealed pans to obtain the baseline heat flow.
 - Sapphire Run: Replace the sample pan with a pan containing a sapphire standard of known mass and perform a scan under the same conditions.
 - Sample Run: Replace the sapphire pan with the pan containing the **2,3-Dimethyl-1-pentanol** sample and perform the final scan.
- DSC Program:
 - Equilibrate the sample at the starting temperature.
 - Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.
 - Hold the sample at the final temperature for a short period.

- Cool the sample back to the starting temperature.
- Data Analysis:
 - The heat flow is measured continuously as a function of temperature.
 - The specific heat capacity (C_p) is calculated using the following equation: $Cp_{sample} = (Q_{sample} - Q_{empty}) / (m_{sample} * \beta) * (m_{sapphire} / (Q_{sapphire} - Q_{empty})) * Cp_{sapphire}$ where:
 - Cp is the specific heat capacity
 - Q is the heat flow
 - m is the mass
 - β is the heating rate

Determination of Vapor Pressure by the Static Method

Objective: To measure the vapor pressure of **2,3-Dimethyl-1-pentanol** at different temperatures.

Methodology:

- Apparatus Setup:
 - A thermostated vessel equipped with a pressure transducer and a temperature sensor is used. The vessel is connected to a vacuum pump.
- Sample Preparation:
 - A small, degassed sample of high-purity **2,3-Dimethyl-1-pentanol** is introduced into the vessel. Degassing is crucial to remove dissolved gases that would contribute to the total pressure. This can be achieved by several freeze-pump-thaw cycles.
- Measurement Procedure:
 - The vessel containing the sample is immersed in a constant-temperature bath.

- The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the vapor pressure of the liquid at that temperature.
- The temperature of the bath is then changed to a new setpoint, and the process is repeated to obtain vapor pressure data at various temperatures.

• Data Analysis:

- The vapor pressure is recorded directly from the pressure transducer at each corresponding temperature.
- The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine equation to model the vapor pressure-temperature relationship and to determine the enthalpy of vaporization.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the purification of a liquid alcohol, such as **2,3-Dimethyl-1-pentanol**, using fractional distillation.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the purification of an alcohol by fractional distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 2. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-1-pentanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156742#thermodynamic-properties-of-2-3-dimethyl-1-pentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com